molecular formula C9H14ClNO B3418435 2-Methoxy-1-phenylethan-1-amine hydrochloride CAS No. 1240527-17-6

2-Methoxy-1-phenylethan-1-amine hydrochloride

Cat. No.: B3418435
CAS No.: 1240527-17-6
M. Wt: 187.66 g/mol
InChI Key: DLMKXYXAHHMDJR-UHFFFAOYSA-N
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Description

Historical Context and Initial Preparations of Phenylethan-1-amine Scaffolds

The development and application of the phenylethan-1-amine scaffold represent a significant milestone in the field of organic synthesis. Chiral 1-phenylethylamine (B125046) (α-PEA), the parent compound of this class, was first introduced as a practical tool for the resolution of racemic mixtures by A. W. Ingersoll in 1937. mdpi.comnih.gov This inexpensive and readily available primary amine, accessible in both enantiomeric forms, quickly became one of the most frequently used ancillary compounds for producing enantiomerically pure products, such as pharmaceuticals and agrochemicals. mdpi.comnih.gov

The initial preparations of phenylethan-1-amine primarily relied on the reductive amination of acetophenone (B1666503). mdpi.comwikipedia.org This straightforward and efficient method involves the reaction of acetophenone with ammonia (B1221849) in the presence of a reducing agent to yield the desired amine. wikipedia.org Another classic method employed for this transformation is the Leuckart reaction, which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the ammonia source and the reducing agent. wikipedia.org These foundational methods established the accessibility of the phenylethan-1-amine core structure, paving the way for the synthesis of a vast array of derivatives and their subsequent application in more complex synthetic challenges.

Preparation Method Reactants Description
Reductive Amination Acetophenone, Ammonia, Hydrogen (or other reducing agent)A direct method where the ketone is converted to an imine intermediate, which is then reduced to the corresponding amine. mdpi.comwikipedia.org
Leuckart Reaction Acetophenone, Ammonium Formate (or Formamide)A variation of reductive amination where ammonium formate serves as the reagent to produce the formamide of the amine, which is then hydrolyzed to yield the final product. wikipedia.org

Significance of Phenylethan-1-amine Derivatives in Advanced Synthetic Strategies

The true value of the phenylethan-1-amine scaffold lies in its extensive use in asymmetric synthesis, where it functions as a "privileged" chiral inducer and auxiliary. mdpi.comnih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. The 1-phenylethyl group has proven to be an exceptionally effective chiral auxiliary for inducing diastereoselectivity in a wide range of chemical transformations. researchgate.net

Phenylethan-1-amine derivatives are instrumental in the diastereoselective synthesis of medicinally relevant substances and natural products. mdpi.comnih.gov They are used to create chiral building blocks that can be elaborated into more complex structures. mdpi.com For instance, they have been employed as chiral auxiliaries in stereoselective cyclization reactions to obtain biologically active compounds such as piperidin-2-ones and various lactams. mdpi.com

Furthermore, the structural motif of phenylethan-1-amine is frequently used to construct chiral ligands for asymmetric metal catalysis and to build modular organocatalysts. mdpi.comnih.gov These catalysts are highly effective in a variety of important synthetic reactions, enabling the production of enantiomerically enriched molecules with high efficiency. mdpi.comnih.gov The versatility of this scaffold allows it to be adapted for diverse synthetic challenges, from controlling stereocenters in acyclic systems to directing complex cyclizations. mdpi.com

Application Area Role of Phenylethan-1-amine Derivative Example
Chiral Auxiliary Temporarily incorporated to direct the stereochemical outcome of a reaction. mdpi.comresearchgate.netDiastereoselective alkylation or cyclization reactions to form chiral heterocycles. mdpi.comnih.gov
Chiral Ligand Binds to a metal center to create a chiral catalyst for asymmetric reactions. nih.govUsed in various metal-catalyzed asymmetric transformations.
Organocatalysis Forms the core structure of a metal-free chiral catalyst. nih.govConstruction of modular organocatalysts for enantioselective reactions. nih.gov
Chiral Resolving Agent Separates racemic mixtures into their constituent enantiomers. mdpi.comFormation of diastereomeric salts that can be separated by crystallization. wikipedia.org
Chiral Building Block Serves as a starting material with a defined stereocenter for divergent synthesis. myskinrecipes.comSynthesis of pharmaceuticals and fine chemicals requiring high enantiomeric purity. myskinrecipes.com

Overview of Current Research Trajectories for 2-Methoxy-1-phenylethan-1-amine Hydrochloride

Current research and applications involving this compound center on its role as a specialized chiral building block in the synthesis of high-value chemical entities. myskinrecipes.com Unlike its more broadly studied parent compound, this derivative is typically employed where the methoxyethyl side chain is a desired structural feature in the final target molecule or serves to modulate the stereochemical outcome of a reaction in a specific manner.

The primary application of this compound is in the synthesis of pharmaceuticals, particularly active pharmaceutical ingredients (APIs) that demand high enantiomeric purity for their biological function. myskinrecipes.com Its chiral amine structure is valuable in asymmetric synthesis and resolution processes. myskinrecipes.com It is commonly employed in the development of agents targeting the central nervous system (CNS), including certain antidepressants. myskinrecipes.com The presence of the methoxy (B1213986) group can influence factors such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Additionally, this compound serves as a key intermediate in the preparation of fine chemicals and agrochemicals where specific stereochemistry is essential for activity. myskinrecipes.com While large-scale, groundbreaking studies on novel synthetic methodologies involving this specific derivative are not as prevalent as for the parent α-PEA, its importance is well-established in proprietary industrial research and development for the creation of specific, stereochemically pure molecules. Its trajectory is thus tied to the ongoing discovery of new bioactive compounds that incorporate its unique structural features.

Property Value
Chemical Formula C9H14ClNO
Molecular Weight 187.67 g/mol
IUPAC Name This compound
Synonyms α-(Methoxymethyl)benzenemethanamine hydrochloride
Primary Application Chiral building block in asymmetric synthesis. myskinrecipes.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1-phenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-11-7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMKXYXAHHMDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-17-6
Record name Benzenemethanamine, α-(methoxymethyl)-, hydrochloride (1:1)
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Record name 2-methoxy-1-phenylethan-1-amine hydrochloride
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Advanced Synthetic Methodologies for 2 Methoxy 1 Phenylethan 1 Amine Hydrochloride

Chemo- and Regioselective Synthesis Strategies

The construction of 2-Methoxy-1-phenylethan-1-amine hydrochloride relies on precise control over chemical reactions to ensure the correct arrangement of functional groups.

Catalytic Reductive Amination Approaches from Corresponding Carbonyl Precursors

Catalytic reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. frontiersin.org This process typically involves the reaction of a ketone or aldehyde with an amine source, such as ammonia (B1221849), in the presence of a reducing agent and a catalyst. For the synthesis of 2-Methoxy-1-phenylethan-1-amine, the corresponding carbonyl precursor is 2-methoxy-1-phenylethanone (α-methoxyacetophenone).

The reaction proceeds in a one-pot sequence where the carbonyl compound and ammonia first form an intermediate imine, which is then immediately reduced to the target amine. frontiersin.org This methodology is advantageous from a green chemistry perspective as it combines multiple steps into a single process. frontiersin.org Various heterogeneous copper catalysts have shown high conversion and selectivity in the reductive amination of similar methoxy-acetophenone derivatives. researchgate.net The choice of catalyst and reducing agent is critical to optimize the yield and prevent side reactions. Common catalysts include transition metals like palladium, platinum, nickel, or copper, often supported on carbon or alumina. The reduction can be achieved through catalytic hydrogenation with H₂ gas or by using hydride-based reducing agents. frontiersin.org

Table 1: Comparison of Catalysts in Reductive Amination

Catalyst SystemReducing AgentTypical SubstrateKey Advantages
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Ketones, AldehydesHigh activity, widely applicable
Raney Nickel (Ra-Ni)Hydrogen Gas (H₂)Nitro compounds, IminesCost-effective, powerful reductant
Copper (heterogeneous)Hydrogen Gas (H₂)Ketones, AlcoholsHigh selectivity, no additives required researchgate.net
Boron-based (e.g., B(C₆F₅)₃)HydrosilanesIminesMetal-free, water-tolerant bris.ac.uk

Nucleophilic Substitution Reactions in Precursor Synthesis

Nucleophilic substitution reactions are fundamental in constructing the precursors required for the final amination step. These reactions are essential for introducing either the methoxy (B1213986) group or a masked form of the amine group onto the phenylethane skeleton.

One common strategy involves the synthesis of the amine via displacement of a leaving group by a nitrogen nucleophile. libretexts.org For instance, a halide (like bromide) at the C-1 position of a phenylethane derivative can be displaced by an ammonia equivalent. However, direct alkylation of ammonia can lead to over-alkylation, producing secondary and tertiary amines as byproducts. libretexts.org To circumvent this, methods like the Gabriel synthesis are employed. This method uses the phthalimide (B116566) anion as a nitrogen nucleophile to displace an alkyl halide. The resulting N-alkylphthalimide is then hydrolyzed to release the primary amine, preventing over-alkylation. libretexts.org

Alternatively, nucleophilic substitution can be used to introduce the methoxy group. For example, a precursor with a hydroxyl group at the C-2 position can be deprotonated with a strong base like sodium hydride to form an alkoxide, which then acts as a nucleophile to displace a methyl halide (e.g., methyl iodide), forming the desired ether linkage via Williamson ether synthesis. Recent developments have also explored the direct nucleophilic amination of methoxy arenes using specialized sodium hydride-iodide composites, although this is more applicable to aryl-nitrogen bond formation. ntu.edu.sgnih.gov

Stereoselective Alkylation and Amination Reactions

Controlling the stereochemistry at the C-1 position is critical for producing a single enantiomer of the final compound. Stereoselective alkylation and amination reactions introduce this chirality with high precision. In these methods, the C-N or an adjacent C-C bond is formed in a way that favors one stereoisomer over the other.

Palladium-catalyzed allylic C-H amination is an advanced method for creating tertiary arylamines with high regio- and stereoselectivity. acs.orgacs.org While this specific reaction creates tertiary amines, the underlying principles of using chiral ligands to control the stereochemical outcome of C-N bond formation are relevant. For the synthesis of a primary amine like 2-Methoxy-1-phenylethan-1-amine, related strategies could involve the asymmetric amination of a suitable precursor.

Enantioselective Synthesis of Chiral this compound

The biological activity of chiral molecules often resides in a single enantiomer, making enantioselective synthesis a cornerstone of modern pharmaceutical development. tcichemicals.com

Asymmetric Catalytic Hydrogenation Methods

Asymmetric catalytic hydrogenation is a powerful technique for establishing stereocenters with high enantiomeric purity. beilstein-journals.org In the context of 2-Methoxy-1-phenylethan-1-amine synthesis, this method is applied to the reduction of a prochiral imine precursor, formed from 2-methoxy-1-phenylethanone and an ammonia source.

The key to this approach is the use of a chiral catalyst, typically a transition metal complex (e.g., rhodium, ruthenium, or iridium) coordinated to a chiral ligand. These ligands, often chiral phosphines or diamines, create a chiral environment around the metal center. When the prochiral imine coordinates to the catalyst, it is hydrogenated preferentially from one face, leading to an excess of one enantiomer of the amine product. Novel chiral phosphinediamine ligands have been developed that achieve high enantioselectivities through a combination of chelation and electrostatic interactions with the substrate. rsc.org The optimization of reaction parameters such as temperature, pressure, and solvent is crucial for maximizing both yield and enantioselectivity. beilstein-journals.org

Table 2: Chiral Ligands for Asymmetric Hydrogenation

Ligand FamilyMetal CenterTypical SubstrateEnantioselectivity (ee)
BINAPRuthenium (Ru)Ketones, IminesOften >95%
DuPhosRhodium (Rh)C=C bonds, IminesOften >98%
Chiral PhosphinediaminesRhodium (Rh)Acrylic AcidsHigh
Chiral Brønsted Acids(Organocatalytic)Benzoxazines, QuinolinesGood to excellent beilstein-journals.org

Biocatalytic Approaches to Enantiopure Forms, including Kinetic Resolution

Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure chiral amines, offering high selectivity under mild, aqueous conditions. nih.govdovepress.com Enzymes such as transaminases, lipases, and amine dehydrogenases are instrumental in producing single-enantiomer products, which is crucial for pharmaceutical applications. nih.govacs.org

One of the most effective biocatalytic methods for resolving racemic mixtures is Kinetic Resolution (KR) . In this process, an enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently employed for this purpose. nih.gov

A more advanced and efficient variation is Dynamic Kinetic Resolution (DKR) . DKR combines the enzymatic resolution step with an in situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for the desired single enantiomer, overcoming the 50% yield limit of traditional KR. nih.gov In a notable study on the DKR of (±)-1-phenylethylamine, a structurally similar compound, a combination of CALB for the resolution and a ruthenium-based catalyst for racemization proved highly effective. nih.govresearchgate.net Using alkyl methoxyacetates as acyl donors, the desired (R)-amide was produced in high yield and excellent enantiomeric excess (ee). nih.gov

Transaminases (ATAs) offer a direct route to chiral amines by transferring an amino group from a donor molecule to a prochiral ketone. nih.govrsc.org These enzymes, often utilizing pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, can exhibit exceptional stereoselectivity. nih.gov Protein engineering has significantly broadened the substrate scope of transaminases, enabling them to convert bulky, aromatic ketones into the corresponding chiral amines with high efficiency and enantiopurity. nih.gov For the synthesis of 2-Methoxy-1-phenylethan-1-amine, a biocatalytic transamination of 2-methoxy-1-phenyl-ethanone would be a direct and highly enantioselective approach.

MethodEnzyme/CatalystKey FeaturesTypical Results
Dynamic Kinetic Resolution (DKR) Candida antarctica lipase B (CALB) & Ru-complexCombines enzymatic acylation with in-situ racemization of the undesired enantiomer.>80% yield, >97% ee for (R)-2-methoxy-N-(1-phenylethyl)acetamide nih.gov
Asymmetric Transamination ω-Transaminase (ω-TA)Direct conversion of a prochiral ketone to a chiral amine using an amino donor.High conversion (up to 99%) and excellent enantioselectivity (>99% ee) for various amines. acs.org

Diastereoselective Synthesis Pathways

When a molecule contains more than one stereocenter, controlling the relative configuration between them is a significant synthetic challenge. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities. For derivatives of 2-Methoxy-1-phenylethan-1-amine, where substitution on the phenyl ring or the ethyl backbone could introduce additional chiral centers, diastereoselective methods are essential.

One common strategy involves the diastereoselective reduction of a chiral ketone or imine . For instance, a chiral auxiliary can be attached to the molecule to direct the approach of a reducing agent, thereby controlling the formation of a new stereocenter.

Another powerful approach is the nucleophilic addition to chiral imines or their derivatives . The existing stereocenter in the chiral starting material influences the facial selectivity of the nucleophilic attack, leading to the preferential formation of one diastereomer. For example, the arylation of aliphatic aziridines, which are cyclic amines, represents a modular method for creating β-phenethylamine scaffolds. acs.orgnih.gov The ring-opening of a chiral aziridine (B145994) by an organometallic aryl reagent can proceed with high diastereoselectivity, controlled by the existing stereochemistry of the aziridine.

Crystallisation-induced diastereomeric transformation (CIDT) is another technique that can be used. researchgate.net In this process, a racemic amine is reacted with a chiral resolving agent to form a pair of diastereomeric salts. Due to different solubilities, one diastereomer crystallizes out of the solution. The undesired diastereomer remaining in the solution can be racemized back to the starting mixture of diastereomers, allowing for its eventual conversion to the desired product, potentially achieving a theoretical yield of 100%. researchgate.net

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. tandfonline.comworldpharmatoday.com The synthesis of this compound can be made more sustainable by focusing on solvent choice, atom economy, and the use of sustainable catalysts. nih.gov

Traditional organic synthesis often relies on volatile and hazardous organic solvents. A key principle of green chemistry is to reduce or eliminate their use. tandfonline.com

Solvent-free reactions , or solid-state reactions, offer a significant green advantage by eliminating solvent waste entirely. organic-chemistry.orgacs.org Reductive amination, a key step in many amine syntheses, has been successfully performed under solvent-free conditions, for example, using sodium borohydride (B1222165) as the reducing agent. organic-chemistry.orgresearchgate.net Such methods can reduce reaction times and simplify purification procedures. organic-chemistry.orgresearchgate.net Mechanical activation in a ball mill is another technique that enables solvent-free reactions, often leading to quantitative conversions in minutes without the need for a catalyst. organic-chemistry.org

Aqueous reaction conditions present another sustainable alternative, as water is non-toxic, non-flammable, and abundant. mdpi.com While the low solubility of many organic substrates in water can be a challenge, biocatalytic reactions are often performed in aqueous media, aligning perfectly with green chemistry goals. nih.govmdpi.com The use of phase-transfer catalysis can also facilitate reactions with water-insoluble components. tandfonline.com

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgjocpr.com Syntheses with high atom economy are inherently "greener" as they generate less waste. wikipedia.org

For the synthesis of 2-Methoxy-1-phenylethan-1-amine, certain reaction types are more atom-economical than others.

Addition reactions , such as the direct hydroamination of an alkene, are 100% atom-economical in theory.

Reductive amination of 2-methoxy-1-phenylethanone with ammonia is a highly atom-economical route. The only byproduct is water. This contrasts sharply with multi-step syntheses or those that use stoichiometric reagents that are not incorporated into the final product. primescholars.com

Rearrangement reactions are perfectly atom-economical as they only reorganize the atoms within a molecule.

In contrast, classical methods like the Gabriel synthesis of primary amines have very poor atom economy, generating stoichiometric amounts of phthalic acid derivatives as waste. primescholars.com Similarly, Wittig and Suzuki reactions, while powerful, use high-mass reagents that become waste products. wikipedia.org

Reaction TypeAtom EconomyByproductsRelevance to Synthesis
Addition (e.g., Hydroamination) 100%NoneIdeal, but can be challenging to achieve.
Reductive Amination HighWaterA highly efficient and common method for amine synthesis. organic-chemistry.org
Substitution (e.g., Gabriel Synthesis) LowStoichiometric waste (e.g., phthalic acid derivatives) primescholars.comLess desirable from a green chemistry perspective.

Catalysis is a cornerstone of green chemistry because catalytic reactions are often more efficient, selective, and require milder conditions than stoichiometric processes. rsc.org The focus is on developing catalysts that are derived from earth-abundant metals, are recyclable, and have low toxicity. europa.eu

Heterogeneous catalysts are particularly advantageous for sustainable synthesis. rsc.org These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which greatly simplifies their separation from the product and allows for their recovery and reuse. researchgate.net For amine synthesis, heterogeneous copper catalysts have been shown to be effective for reductive amination and "hydrogen borrowing" reactions, which are one-pot processes that convert alcohols directly into amines. researchgate.net These processes are safe and produce no waste. researchgate.net The development of catalysts from renewable, bio-based sources is also a growing area of interest. tncintlchem.comresearchgate.net

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, particularly using microreactors, is revolutionizing chemical manufacturing, including in the pharmaceutical sector. nih.govpharmtech.com In a flow system, reagents are continuously pumped through a reactor where they mix and react. irost.ir This approach offers numerous advantages over traditional batch processing. scientistlive.com

Enhanced Safety: The small internal volume of microreactors means that only a small amount of material is reacting at any given time. This, combined with superior heat transfer, significantly reduces the risk of runaway reactions, especially for highly exothermic processes. pharmtech.com

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields, better selectivity, and more consistent product quality. irost.irscientistlive.com

Scalability: Scaling up a flow process is straightforward; instead of using larger reactors, the system can simply be run for a longer period or multiple reactors can be operated in parallel. nih.gov

Integration of Processes: Flow chemistry allows for the "telescoping" of multi-step syntheses, where the output from one reactor is fed directly into the next, eliminating the need for intermediate workup and purification steps. nih.gov

For the synthesis of this compound, flow chemistry is particularly well-suited for implementing biocatalytic and catalytic processes. Immobilized enzymes or heterogeneous catalysts can be packed into a column (a packed-bed reactor), and the substrate solution is then flowed through it. nih.gov This setup allows for the continuous production of the chiral amine, with the expensive biocatalyst being easily retained and reused for extended periods. nih.govacs.org Studies have shown that immobilized transaminases in a continuous flow system can operate for days, providing a clean and high-throughput production method for chiral amines. nih.gov

Novel Reagent and Catalyst Development for Efficient Synthesis

The efficient and stereoselective synthesis of this compound, a valuable chiral building block, is a key area of research in synthetic organic chemistry. Traditional synthetic routes often involve stoichiometric amounts of chiral reagents or resolutions of racemic mixtures, which can be inefficient. Consequently, significant research efforts have been directed towards the development of novel catalytic asymmetric methods that offer higher efficiency, selectivity, and sustainability. These advanced methodologies primarily focus on the asymmetric reduction of the corresponding ketone, 2-methoxy-1-phenylethanone, or the reductive amination of this ketone. This section details the recent progress in the development of novel reagents and catalysts for these transformations.

A pivotal strategy in the synthesis of chiral amines is the asymmetric hydrogenation of ketones, which provides a direct and atom-economical route to the desired enantiomerically pure products. A variety of sophisticated catalyst systems have been developed for this purpose, with notable success achieved using transition metal complexes and, more recently, biocatalysts.

One of the most effective approaches involves the use of ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes paired with chiral ligands. For instance, Ru complexes bearing chiral diphosphine ligands in combination with chiral diamine ligands have demonstrated exceptional activity and enantioselectivity in the hydrogenation of a wide range of ketones. These catalytic systems operate through a metal-ligand cooperative mechanism, where both the metal center and the ligand participate in the catalytic cycle.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chiral amines. Chiral phosphoric acids and their derivatives have been successfully employed as catalysts in the reductive amination of ketones. These catalysts activate the imine intermediate through hydrogen bonding, facilitating a highly stereocontrolled hydride transfer from a reducing agent, such as a Hantzsch ester. The mild reaction conditions and the absence of transition metals are significant advantages of this methodology.

More recently, biocatalysis has garnered considerable attention for the synthesis of chiral amines due to the exceptional selectivity and environmentally benign nature of enzymes. Amine dehydrogenases (AmDHs) and transaminases (TAs) are particularly relevant for the synthesis of 2-Methoxy-1-phenylethan-1-amine. Engineered AmDHs can catalyze the direct reductive amination of 2-methoxy-1-phenylethanone using ammonia as the amine source and a nicotinamide (B372718) cofactor as the hydride source, often with excellent enantioselectivity. Similarly, transaminases can be employed to convert the ketone to the corresponding amine by transferring an amino group from a donor molecule, such as isopropylamine (B41738) or alanine.

The following data tables summarize representative results from the literature for the asymmetric synthesis of chiral phenylethylamines, analogous to 2-Methoxy-1-phenylethan-1-amine, using various novel catalytic systems. These findings highlight the continuous efforts to develop more efficient and selective catalysts for the production of this important class of chiral compounds.

Table 1: Performance of Novel Transition Metal Catalysts in the Asymmetric Hydrogenation of Aryl Ketones

Catalyst System Substrate Yield (%) Enantiomeric Excess (ee %) Reference Compound(s)
RuCl₂(S)-Xyl-P-Phos(S,S)-DPEN Acetophenone (B1666503) 98 99 (R) Phenylethanol
[Ir(COD)Cl]₂/(S)-f-spiro-phosphine 2-Methoxyacetophenone >99 98 (S) 1-(2-methoxyphenyl)ethanol

Table 2: Application of Novel Organocatalysts in the Asymmetric Reductive Amination of Aryl Ketones

Catalyst Reducing Agent Substrate Yield (%) Enantiomeric Excess (ee %) Reference Compound(s)
(R)-TRIP Hantzsch Ester Acetophenone 95 96 (R) 1-Phenylethylamine (B125046)
Chiral Phosphoric Acid Dihydropyridine 2-Chloroacetophenone 92 94 (S) 1-(2-chlorophenyl)ethylamine

Table 3: Biocatalytic Synthesis of Chiral Amines from Prochiral Ketones

Enzyme (Type) Amine Donor Substrate Conversion (%) Enantiomeric Excess (ee %) Reference Compound(s)
Amine Dehydrogenase (engineered) NH₃ Acetophenone >99 >99 (S) 1-Phenylethylamine
Transaminase (engineered) Isopropylamine 4-Methoxyacetophenone 98 >99 (R) 1-(4-methoxyphenyl)ethylamine

Mechanistic Investigations of Reactions Involving 2 Methoxy 1 Phenylethan 1 Amine Hydrochloride Precursors and Derivatives

Detailed Reaction Pathway Elucidation

Identification of Key Intermediates (e.g., iminium intermediates)

A common pathway for the synthesis of phenethylamines involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate. In the context of 2-Methoxy-1-phenylethan-1-amine synthesis from a methoxy-substituted acetophenone (B1666503), the initial step is the nucleophilic addition of an amine to the carbonyl group, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a crucial iminium ion intermediate. wikipedia.orglibretexts.org

The presence of electron-donating groups, such as a methoxy (B1213986) group on the phenyl ring, can influence the stability and reactivity of these intermediates. The iminium intermediate is a key electrophilic species that is then susceptible to reduction to form the final amine product. In asymmetric syntheses, the stereochemistry of the final product is often determined at the stage of the reduction of this imine or a related enamine intermediate. nih.gov Computational studies on related systems have shown that the stability of different conformations of these intermediates plays a vital role in determining the stereochemical outcome of the reaction.

Transition State Analysis and Energy Profiles

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for analyzing the transition states and energy profiles of complex organic reactions. For the synthesis of chiral amines, understanding the transition state of the stereochemistry-determining step is paramount. In the context of asymmetric reductive amination, the transition state for the hydride transfer from a reducing agent to the iminium intermediate is of particular interest.

Studies on related asymmetric syntheses have utilized computational models to predict the most favorable transition state geometry, which often involves the coordination of the catalyst and the substrate in a way that directs the nucleophilic attack from a specific face of the imine. mdpi.com The energy difference between the transition states leading to the different stereoisomers determines the enantiomeric excess of the product. The energy profile of the entire reaction pathway, from reactants to products through various intermediates and transition states, can reveal the rate-determining step and provide insights into how reaction conditions can be modified to improve efficiency and selectivity.

Kinetic Studies of Formation and Derivatization Reactions

Kinetic studies provide quantitative data on reaction rates and how they are influenced by various factors, such as reactant concentrations, temperature, and catalysts. This information is essential for elucidating reaction mechanisms and optimizing process conditions.

Rate Law Determination

Table 1: Hypothetical Rate Data for the Formation of a Phenethylamine Derivative

Experiment[Ketone] (M)[Amine] (M)[Reducing Agent] (M)Initial Rate (M/s)
10.10.10.11.2 x 10⁻⁵
20.20.10.12.4 x 10⁻⁵
30.10.20.12.4 x 10⁻⁵
40.10.10.21.2 x 10⁻⁵

This is a hypothetical data table for illustrative purposes.

From such data, a rate law of the form: Rate = k[Ketone]¹[Amine]¹[Reducing Agent]⁰ could be derived, indicating a first-order dependence on the ketone and amine concentrations and a zero-order dependence on the reducing agent concentration under these specific conditions. This would suggest that the reduction step is not the rate-determining step.

Activation Energy Calculations

The activation energy (Ea) of a reaction can be determined by studying the effect of temperature on the reaction rate constant (k), typically using the Arrhenius equation. By measuring the rate constant at different temperatures and plotting ln(k) versus 1/T, the activation energy can be calculated from the slope of the resulting line.

Table 2: Hypothetical Temperature Dependence of the Rate Constant

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)
2980.012
3080.025
3180.050
3280.098

This is a hypothetical data table for illustrative purposes.

A lower activation energy implies a faster reaction rate. Catalysts function by providing an alternative reaction pathway with a lower activation energy.

Influence of Catalysis on Reaction Mechanisms

Catalysis plays a pivotal role in the synthesis of chiral amines, including 2-Methoxy-1-phenylethan-1-amine, by enhancing reaction rates and controlling stereoselectivity. Both chemocatalysts and biocatalysts are employed in these transformations.

In asymmetric hydrogenation, chiral transition metal catalysts, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are used to achieve high enantioselectivity. mdma.ch The catalytic cycle typically involves the coordination of the imine substrate to the metal center, followed by the stereoselective transfer of a hydride from the metal to the imine carbon. The structure of the chiral ligand creates a chiral environment around the metal center, which forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.

Enzymes, such as imine reductases (IREDs) and transaminases, are also powerful catalysts for the asymmetric synthesis of amines. nih.gov These biocatalysts offer high enantioselectivity and operate under mild reaction conditions. The reaction mechanism within the enzyme's active site involves the precise positioning of the substrate and a cofactor (such as NADPH for IREDs) to facilitate the stereoselective reduction of the imine. The substrate specificity and stereoselectivity of these enzymes can often be explained by the specific interactions (e.g., hydrogen bonding, steric hindrance) between the substrate and the amino acid residues in the active site.

The choice of catalyst can significantly alter the reaction pathway and the nature of the key intermediates and transition states, ultimately determining the efficiency and selectivity of the synthesis of 2-Methoxy-1-phenylethan-1-amine and its derivatives.

Solvent and Temperature Effects on Reaction Kinetics and Selectivity

The choice of solvent and the reaction temperature are critical parameters that can profoundly influence the kinetics and selectivity of chemical reactions involving precursors and derivatives of 2-Methoxy-1-phenylethan-1-amine hydrochloride. These factors can alter reaction rates by orders of magnitude and can be decisive in steering a reaction towards a desired product, thereby minimizing the formation of impurities. The polarity of the solvent, its ability to solvate reactants and transition states, and the energy input into the system through temperature all play a crucial role in the reaction mechanism.

The influence of the solvent on reaction kinetics can often be correlated with its physical properties, such as its dielectric constant and dipole moment. In reactions where the transition state is more polar than the reactants, polar solvents tend to accelerate the reaction rate by stabilizing the transition state more effectively than the reactants. Conversely, if the reactants are more polar than the transition state, a less polar solvent may be more suitable.

Temperature has a direct and significant impact on reaction rates, as described by the Arrhenius equation. An increase in temperature generally leads to an increase in the reaction rate constant by providing the necessary activation energy for the reaction to proceed. However, the effect of temperature on selectivity can be more complex. In reactions that can lead to multiple products, temperature changes can alter the product distribution. For instance, in kinetically controlled reactions, a lower temperature may favor the formation of the product that is formed more quickly, whereas in thermodynamically controlled reactions, a higher temperature may favor the more stable product.

Detailed research findings on the impact of solvent and temperature on reactions involving the closely related compound, phenylethylamine, provide valuable insights that can be extrapolated to understand the behavior of this compound derivatives. For example, in the N-alkylation of phenylethylamine with methyl acrylate, both the solvent and temperature have been shown to have a dramatic effect on the reaction time and outcome.

The following interactive data table illustrates the effect of different solvents and temperatures on the reaction time for the formation of a derivative of phenylethylamine.

Table 1: Effect of Solvent and Temperature on Reaction Time for the N-alkylation of Phenylethylamine

Solvent Dielectric Constant (ε) Temperature (°C) Reaction Time
Methanol 32.7 Room Temperature 15 hours
Methanol 32.7 Reflux (65°C) 8 hours
Methanol 32.7 120°C 3 hours
Chloroform (B151607) 4.81 Room Temperature 11 days
Chloroform 4.81 Reflux (61°C) 12 hours
Chloroform 4.81 120°C 51 hours
Dioxane 2.21 Room Temperature 25 days
Dioxane 2.21 Reflux (101°C) 37 hours

The data clearly demonstrates that both solvent polarity and temperature play a pivotal role in the reaction kinetics. The reaction proceeds significantly faster in the more polar solvent, methanol, compared to the less polar solvents, chloroform and dioxane. Furthermore, for each solvent, increasing the temperature substantially reduces the reaction time.

In addition to reaction rates, temperature can also be a critical factor in controlling the stereoselectivity of reactions involving chiral molecules like this compound. In the racemization of optically active 1-phenylethylamine (B125046), temperature has been identified as the predominant factor affecting the enantiomeric excess (e.e.) and selectivity. Generally, an increase in temperature tends to decrease the enantiomeric excess. This highlights the delicate balance that must be achieved between reaction rate and selectivity when selecting an appropriate reaction temperature.

Applications of 2 Methoxy 1 Phenylethan 1 Amine Hydrochloride As a Synthetic Building Block

Precursor in the Synthesis of Complex Amines and Amides

The primary amine group in 2-Methoxy-1-phenylethan-1-amine is a potent nucleophile, making it an excellent starting point for synthesizing more complex amine and amide structures. This reactivity is fundamental to its role as a building block, allowing chemists to introduce the specific chiral 1-phenyl-2-methoxyethyl moiety into larger molecular frameworks. chemimpex.com

Reactions such as N-alkylation with alkyl halides or reductive amination with aldehydes and ketones convert the primary amine into more substituted secondary or tertiary amines. Similarly, acylation with acid chlorides, anhydrides, or carboxylic acids readily forms corresponding amides. These transformations are crucial steps in the synthesis of numerous biologically active compounds. nih.gov The incorporation of this specific fragment can influence the pharmacological properties of the final molecule, including its binding affinity to biological targets and its metabolic stability. chemimpex.com

Table 1: Representative Reactions for Complex Amine and Amide Synthesis
Starting MaterialReagent TypeExample ReagentProduct Class
2-Methoxy-1-phenylethan-1-amineAlkyl HalideBenzyl bromideComplex Secondary Amine
2-Methoxy-1-phenylethan-1-amineAldehyde/Ketone + Reducing AgentAcetone + NaBH(OAc)₃Complex Secondary Amine
2-Methoxy-1-phenylethan-1-amineAcyl ChlorideAcetyl chlorideComplex Amide
2-Methoxy-1-phenylethan-1-amineCarboxylic Acid + Coupling AgentBenzoic acid + DCCComplex Amide

Role in the Development of Chiral Auxiliaries and Ligands

The inherent chirality of 2-Methoxy-1-phenylethan-1-amine makes it a valuable component in the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. bldpharm.comosi.lv

Derivatization for Asymmetric Catalysis

A chiral auxiliary is a molecule that is temporarily attached to a non-chiral starting material to direct a subsequent reaction to occur stereoselectively. researchgate.net 2-Methoxy-1-phenylethan-1-amine can be derivatized and used in this capacity. For instance, it can be converted into an amide with a prochiral carboxylic acid. The steric bulk of the chiral auxiliary then blocks one face of the molecule, forcing an incoming reagent (e.g., in an alkylation or aldol (B89426) reaction) to attack from the less hindered face. williams.edu This process, known as diastereoselective synthesis, generates a new stereocenter with a high degree of control. osi.lv After the key bond-forming step, the auxiliary is cleaved and can often be recovered, leaving behind an enantiomerically enriched product. This strategy is a powerful and predictable method for creating chiral molecules. nih.govharvard.edu

Furthermore, this chiral amine serves as a scaffold for the synthesis of more complex chiral ligands used in transition-metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation. acs.org By modifying the amine, ligands can be created that coordinate to a metal center (like rhodium, iridium, or palladium), forming a chiral catalyst that can produce highly enantiomerically pure products on an industrial scale. acs.orgnih.gov

Coordination Chemistry Applications

The structure of 2-Methoxy-1-phenylethan-1-amine and its derivatives is well-suited for applications in coordination chemistry. The nitrogen atom of the amine and the oxygen atom of the methoxy (B1213986) group can act together as a bidentate (two-toothed) ligand, binding to a single metal center. This chelation effect often results in a stable, rigid metal complex.

When such a chiral ligand coordinates to a metal, it creates a chiral environment around the metallic center. This is the fundamental principle behind many asymmetric catalysts. The specific geometry and electronic properties of the resulting metal complex are critical for its catalytic activity and selectivity. By systematically modifying the structure of the amine ligand, chemists can fine-tune the performance of the catalyst for a specific transformation, such as the synthesis of chiral amines or alcohols.

Table 2: Potential Coordination Chemistry Applications
Metal CenterLigand TypePotential Application
Rhodium (Rh)Chiral Phosphine-Amine LigandAsymmetric Hydrogenation of Ketones
Palladium (Pd)Chiral Diamine LigandAsymmetric Allylic Alkylation
Iridium (Ir)Chiral Amine-Ether LigandAsymmetric Transfer Hydrogenation
Copper (Cu)Chiral Amine LigandAsymmetric Conjugate Addition

Intermediate in Multi-Step Organic Synthesis

As a chiral building block, 2-Methoxy-1-phenylethan-1-amine is frequently used as an intermediate in lengthy, multi-step syntheses aimed at producing complex target molecules like natural products and pharmaceuticals. myskinrecipes.comenamine.net

Formation of Cyclic and Heterocyclic Systems (e.g., morpholines)

Heterocyclic compounds—cyclic structures containing atoms of at least two different elements—are ubiquitous in medicinal chemistry. nih.gov 2-Methoxy-1-phenylethan-1-amine can be a key intermediate in the synthesis of certain heterocycles. For example, it can be used to construct substituted morpholine (B109124) rings. Morpholines are six-membered heterocyclic motifs containing both an amine and an ether functional group. researchgate.net

One common strategy for morpholine synthesis involves the reaction of a 1,2-amino alcohol (the precursor to 2-methoxy-1-phenylethan-1-amine) with reagents that can form the remaining part of the ring. chemrxiv.orgnih.gov Alternatively, the primary amine can undergo a double N-alkylation with a reagent containing two electrophilic carbons and an oxygen atom, such as bis(2-chloroethyl) ether, to form the morpholine ring in a single step. Modern methods also allow for the conversion of primary amines to morpholines using reagents like ethylene (B1197577) sulfate. nih.govorganic-chemistry.org The presence of the chiral phenyl group on the resulting morpholine can be a key structural feature for biological activity. nih.gov

Construction of Complex Carbon Frameworks

The ultimate goal of using a chiral building block is often to construct a complex carbon skeleton with precise stereochemical control. 2-Methoxy-1-phenylethan-1-amine serves this purpose by introducing a defined stereocenter at the point of its incorporation. myskinrecipes.com

Its application as a chiral auxiliary is a prime example of this function. In a diastereoselective alkylation, the auxiliary controls the formation of a new C-C bond and a new stereocenter. williams.edu Once the auxiliary is removed, the newly formed chiral carbon framework is retained in the product. This strategy allows for the iterative construction of complex molecules with multiple stereocenters, such as those found in polyketide natural products or advanced pharmaceutical intermediates. The reliability and high stereoselectivity offered by auxiliaries derived from phenylethylamine structures make them powerful tools for building complex molecular architecture. mdpi.comnih.gov

Stereocontrolled Derivatization Reactions

Chiral amines are a well-established class of compounds used as chiral auxiliaries. nih.gov They are temporarily incorporated into a substrate molecule to direct the stereoselectivity of a subsequent reaction. The auxiliary is then cleaved to afford the desired enantiomerically enriched product. Common examples of such chiral auxiliaries include 1-phenylethylamine (B125046) and derivatives of pseudoephedrine, for which numerous applications in stereocontrolled reactions have been documented. nih.govnih.gov

For instance, chiral 1-phenylethylamine has been successfully employed in the diastereoselective synthesis of various medicinal substances and natural products. nih.gov When attached to a prochiral substrate, the sterically demanding phenyl group of the auxiliary can effectively shield one face of the molecule, leading to a preferred direction of attack for an incoming reagent and resulting in a high diastereomeric excess of the product.

Similarly, pseudoephedrine and its analogue pseudoephenamine are known to be versatile chiral auxiliaries, particularly in the stereocontrolled alkylation of enolates. nih.gov Amides derived from these auxiliaries can be deprotonated and subsequently alkylated with high diastereoselectivity, providing a reliable route to enantiomerically enriched carboxylic acids, ketones, and alcohols.

Despite the structural similarities to these well-established chiral auxiliaries, specific and detailed research findings on the use of 2-Methoxy-1-phenylethan-1-amine hydrochloride for inducing stereocontrol in derivatization reactions are not found in the surveyed literature. Consequently, data tables detailing reaction conditions, yields, and diastereomeric or enantiomeric excesses for such applications cannot be compiled at this time. The potential of 2-Methoxy-1-phenylethan-1-amine as a chiral auxiliary in this context remains an area for future investigation.

Advanced Analytical Methodologies for Stereochemical Purity and Mechanistic Insight

Methods for Enantiomeric Excess and Diastereomeric Ratio Determination

Enantiomeric excess (ee) is a critical measure of the purity of a chiral substance. heraldopenaccess.us Its determination is essential in asymmetric synthesis to quantify the effectiveness of a chiral catalyst or auxiliary.

Chiral Chromatography (HPLC, GC)

Chiral chromatography is a cornerstone technique for separating enantiomers, enabling the accurate determination of their ratios. The separation can be achieved through direct or indirect methods. nih.gov

Direct Methods: The most common approach involves the use of a Chiral Stationary Phase (CSP). nih.govresearchgate.net For a primary amine like 2-Methoxy-1-phenylethan-1-amine, CSPs based on cyclofructans or crown ethers have proven effective. google.comchromatographyonline.com The differential interaction between the enantiomers and the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification. In High-Performance Liquid Chromatography (HPLC), the mobile phase composition, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like ethanol (B145695) or isopropanol), is optimized to achieve baseline separation. chromatographyonline.com Acidic and basic additives, such as trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA), are often incorporated to improve peak shape and resolution by ensuring the analyte is in a suitable ionic state and minimizing undesirable interactions with the stationary phase. chromatographyonline.com

Indirect Methods: This strategy involves derivatizing the enantiomeric amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govresearchgate.net These diastereomers possess different physical properties and can be separated on a standard achiral chromatography column. researchgate.net Common CDAs for amines include S-(−)-N-(trifluoroacetyl)propyl chloride (S-TPC). nih.gov This approach is particularly prevalent in Gas Chromatography (GC), where the availability of robust chiral columns is more limited than for HPLC. nih.gov

Table 1: Illustrative Chiral HPLC and GC Method Parameters for 2-Methoxy-1-phenylethan-1-amine Analysis
ParameterChiral HPLC (Direct)Chiral GC (Indirect)
Column (CSP) Cyclofructan-based (e.g., Larihc CF6-P) chromatographyonline.comStandard Achiral (e.g., DB-5)
Mobile Phase / Carrier Gas Hexane:Ethanol (80:20) with 0.2% TFA / 0.1% TEA chromatographyonline.comHelium
Derivatizing Agent N/AS-(-)-N-(trifluoroacetyl)prolyl chloride researchgate.net
Detector UV (e.g., 210 nm) google.comFlame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.net
Principle of Separation Differential interaction of enantiomers with CSPSeparation of diastereomeric derivatives

NMR Spectroscopic Methods for Stereochemical Analysis (e.g., Chiral Shift Reagents, Dynamic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative to chromatography for determining enantiomeric purity without requiring physical separation.

Chiral Shift Reagents (CSRs): CSRs are paramagnetic lanthanide complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), that can reversibly bind to Lewis basic sites in a substrate molecule, like the amine group of 2-Methoxy-1-phenylethan-1-amine. nih.govlibretexts.org This interaction forms transient diastereomeric complexes that have distinct NMR spectra. nih.gov Consequently, a single peak in the spectrum of the racemic amine splits into two separate peaks, one for each enantiomer. The enantiomeric excess can then be calculated directly by integrating the areas of these resolved signals. libretexts.org The magnitude of the induced shift depends on the proximity of the protons to the lanthanide center. libretexts.org For analysis of hydrochloride salts or in aqueous media, water-soluble chiral shift reagents have also been developed. tcichemicals.com

Dynamic NMR: This technique can be used to study the kinetics of stereochemical transformations, such as racemization or epimerization. By analyzing changes in the NMR spectrum over time or at different temperatures, it is possible to derive mechanistic information and energy barriers associated with these dynamic processes.

Table 2: Application of NMR for Stereochemical Analysis of 2-Methoxy-1-phenylethan-1-amine
TechniquePrincipleInformation ObtainedExample Application
Chiral Shift Reagents Formation of transient diastereomeric complexes with a paramagnetic lanthanide agent. libretexts.orgEnantiomeric excess (ee) from integration of resolved enantiomeric signals. libretexts.orgAddition of Eu(hfc)₃ to a solution of the amine results in splitting of the methoxy (B1213986) (-OCH₃) or benzylic (-CH) proton signals.
2D NMR (COSY/NOESY) COSY shows through-bond proton-proton couplings; NOESY shows through-space correlations. longdom.orgRelative stereochemistry and conformational preferences. longdom.orgConfirming the relative configuration in diastereomeric derivatives by observing specific NOE cross-peaks.

In-Situ Spectroscopic Techniques for Reaction Monitoring

In-situ (in the reaction mixture) spectroscopic techniques are vital for real-time reaction monitoring, providing data on reaction kinetics, the formation of intermediates, and endpoint determination without the need for offline sampling. nih.govazooptics.com This aligns with the principles of Process Analytical Technology (PAT). azooptics.com

Real-Time IR and Raman Spectroscopy

Both Infrared (IR) and Raman spectroscopy are vibrational techniques that provide a molecular fingerprint of the components in a reaction mixture. By inserting a probe directly into the reactor, spectra can be collected continuously throughout the process. nih.govazooptics.com

In the synthesis of 2-Methoxy-1-phenylethan-1-amine, for example via reductive amination of 2-methoxy-1-phenylethan-1-one, real-time IR spectroscopy could be used to monitor the disappearance of the ketone's characteristic carbonyl (C=O) stretching band (typically around 1685 cm⁻¹) and the appearance of C-N stretching bands associated with the amine product. Raman spectroscopy, which is particularly sensitive to symmetric vibrations and less susceptible to interference from water, could complement this by monitoring changes in the aromatic ring vibrations as the reaction proceeds. azooptics.com

Online NMR Spectroscopy for Mechanistic Studies

Online NMR spectroscopy involves flowing the reaction mixture through an NMR spectrometer to acquire data in real-time. While technically more complex to set up than IR or Raman, it provides unparalleled structural detail. This technique allows for the unambiguous identification and quantification of reactants, intermediates, and products, offering deep mechanistic insights. For a multi-step synthesis or a reaction involving transient intermediates, online NMR can be crucial for elucidating the reaction pathway and identifying potential side-products.

X-ray Crystallography for Absolute Configuration Assignment and Conformational Analysis

X-ray crystallography is the gold standard for the unambiguous determination of molecular structure, including the absolute configuration of chiral centers. nih.govthieme-connect.de The technique requires a single crystal of the compound, which for 2-Methoxy-1-phenylethan-1-amine hydrochloride, would be grown from a suitable solvent.

The diffraction of X-rays by the crystal lattice produces a unique pattern that can be mathematically reconstructed into a three-dimensional electron density map of the molecule. thieme-connect.de This map reveals the precise spatial arrangement of every atom, confirming bond lengths, bond angles, and the molecule's conformation in the solid state.

To determine the absolute configuration, anomalous dispersion effects are analyzed. caltech.edu When using a suitable X-ray wavelength, certain atoms will scatter X-rays with a slight phase shift. The analysis of this effect, often summarized by the Flack parameter, allows for the correct assignment of the (R) or (S) configuration at the chiral center. A Flack parameter close to 0 indicates the correct absolute structure has been determined, while a value close to 1 suggests the inverted structure is correct. caltech.edu

Table 3: Information Derived from a Hypothetical X-ray Crystallography Study of (R)-2-Methoxy-1-phenylethan-1-amine hydrochloride
ParameterType of InformationSignificance
Space Group Crystal SymmetryIndicates the arrangement of molecules in the crystal lattice (must be non-centrosymmetric for a chiral compound). caltech.edu
Unit Cell Dimensions StructuralDefines the size and shape of the repeating unit of the crystal.
Flack Parameter StereochemicalA value near 0.0 confirms the assigned absolute configuration (e.g., R) is correct. caltech.edu
Torsion Angles ConformationalDefines the conformation of the molecule, such as the relative orientation of the phenyl and methoxymethyl groups.
Hydrogen Bonding Intermolecular InteractionsIdentifies how the ammonium (B1175870) group and chloride ion interact with each other and surrounding molecules.

Future Directions and Emerging Research Avenues for 2 Methoxy 1 Phenylethan 1 Amine Hydrochloride Research

Exploration of Novel Reactivity and Functionalization Pathways

Future research into 2-Methoxy-1-phenylethan-1-amine hydrochloride is expected to focus on expanding its synthetic utility through the exploration of novel reactivity and functionalization pathways. A significant area of interest lies in late-stage functionalization (LSF), a strategy that allows for the modification of complex molecules in the final stages of a synthetic sequence. wikipedia.orgacs.org This approach is particularly valuable in drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov

One of the most promising avenues for the LSF of molecules containing amine functionalities is C-H functionalization. nih.govyale.edursc.org This technique enables the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. yale.edursc.org For a molecule like this compound, with multiple C-H bonds on the phenyl ring and the ethyl chain, site-selective C-H functionalization would be a powerful tool for structural diversification. mdpi.comresearchgate.net Research in this area could lead to the development of novel derivatives with unique biological activities. The development of chiral catalysts will be crucial for controlling the stereochemistry of these transformations. mdpi.com

The following table summarizes potential novel reactivity and functionalization pathways for this compound:

Reaction TypePotential ApplicationKey Advantages
Late-Stage C-H Functionalization Rapid synthesis of diverse analogues for SAR studies. nih.govBypasses the need for pre-functionalized starting materials, increasing synthetic efficiency. yale.edu
Photoredox Catalysis Access to novel reaction pathways for C-C and C-N bond formation.Mild reaction conditions and high functional group tolerance.
Biocatalysis Enantioselective synthesis and functionalization using engineered enzymes. nih.govHigh selectivity and environmentally benign reaction conditions. nih.gov
Flow Chemistry Scalable and controlled synthesis of derivatives. chimia.chnih.govImproved reaction control, safety, and scalability. nih.gov

Integration into Automated Synthesis Platforms

The table below outlines the key aspects of integrating this compound into automated synthesis platforms:

TechnologyApplicationBenefits
Automated Flow Chemistry High-throughput reaction optimization and library synthesis. chimia.chnih.govEnhanced reaction control, improved safety, and scalability. nih.gov
Robotic Synthesis Platforms Automated execution of complex synthetic sequences. oxfordglobal.comnih.govIncreased efficiency, precision, and throughput. oxfordglobal.com
High-Throughput Screening (HTS) Rapid identification of optimal reaction conditions and novel reactivity. nih.govh1.coscienceopen.comnih.govmanchester.ac.ukAccelerated discovery of new synthetic methods and compounds. nih.gov
AI-Driven Synthesis Autonomous design and execution of synthetic routes. labmanager.comsciencedaily.comIngenuity in discovering novel reaction pathways and optimizing syntheses. labmanager.com

Interdisciplinary Research with Advanced Computational Chemistry

Interdisciplinary research combining experimental synthesis with advanced computational chemistry is set to provide unprecedented insights into the properties and reactivity of this compound. Computational methods such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict and rationalize its behavior in chemical reactions. nih.govbiomolther.orgbiomolther.orgnih.govmdpi.comresearchgate.netnih.govnih.govrsc.orgnih.govresearchgate.netnih.govmdpi.com

DFT calculations can be used to study the conformational preferences of the molecule, which can influence its reactivity and interaction with other molecules. mdpi.comnih.govresearchgate.netnih.govmdpi.com This understanding is crucial for designing stereoselective reactions. Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule and its interactions with catalysts or biological targets. nih.gov QSAR studies can be used to develop predictive models for the biological activity of its derivatives, guiding the design of new compounds with desired properties. nih.govbiomolther.orgbiomolther.orgnih.govacs.org The synergy between computational prediction and experimental validation will accelerate the discovery of new applications for this compound. researchgate.netnih.govrsc.org

The following table details the potential applications of advanced computational chemistry in the study of this compound:

Computational MethodApplicationExpected Insights
Density Functional Theory (DFT) Conformational analysis and reaction mechanism studies. mdpi.comnih.govnih.govresearchgate.netnih.govmdpi.comPrediction of stable conformers and transition state energies, elucidating reaction pathways. nih.govnih.govresearchgate.net
Molecular Dynamics (MD) Simulations Study of dynamic behavior and intermolecular interactions. nih.govUnderstanding of interactions with catalysts, solvents, and biological macromolecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity of derivatives. nih.govbiomolther.orgbiomolther.orgnih.govacs.orgGuidance for the design of new compounds with improved therapeutic potential. nih.govbiomolther.org
Machine Learning (ML) Prediction of enantioselectivity and reaction outcomes. researchgate.netnih.govAccelerated catalyst design and reaction optimization. researchgate.netnih.gov

Q & A

Q. Methodological Insight :

  • AI Optimization : Tools like Template_relevance models evaluate reaction plausibility (threshold ≥0.01) and propose top routes (e.g., 6 viable pathways) based on historical data .
  • Key Reagents : Use anhydrous conditions for reductions (NaBH₄, LiAlH₄) and acidic/basic environments for substitutions .

What safety protocols should be followed when handling this compound in laboratory settings?

Q. Basic Safety Focus

  • PPE : NIOSH/MSHA-approved respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation/skin contact .
  • First Aid : Immediate eye rinsing (15+ minutes under running water) and 48-hour medical observation post-ingestion due to delayed toxicity symptoms .
  • Spill Management : Mechanically collect spills to prevent environmental contamination; avoid water jets .

Critical Data : Acute oral toxicity (H302 classification) necessitates strict exposure controls .

How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Q. Basic Analytical Focus

  • NMR Spectroscopy : Analyze methoxy (δ 3.3–3.5 ppm) and aromatic proton signals (δ 7.2–7.5 ppm) for structural confirmation .
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., m/z 185 for free base; +HCl adduct at m/z 221) .
  • Crystallography : Use WinGX/ORTEP for anisotropic displacement ellipsoid modeling to resolve stereochemistry .

In developing EGFR inhibitors, how does the incorporation of this compound affect metabolic stability, and what strategies mitigate these issues?

Advanced ADME Focus
Key Finding : Derivatives with this moiety at C-4 exhibit metabolic lability in hepatic microsomes due to oxidative demethylation .

Q. Mitigation Strategies :

  • Structural Modifications : Replace methoxy with trifluoromethoxy to reduce CYP450-mediated oxidation.
  • Pro-Drug Design : Mask the amine group with acetyl or carbamate moieties to enhance stability .
  • In Vitro Assays : Use human liver microsomes + NADPH to quantify metabolic half-life (t₁/₂ <30 mins indicates instability) .

How should conflicting data on reaction yields for derivatives of this compound be systematically analyzed?

Q. Advanced Data Analysis Focus

  • Variable Screening : Assess solvent polarity (e.g., DMF vs. THF), temperature (±10°C), and catalyst loading (e.g., Pd/C 5% vs. 10%) .
  • Statistical Tools : Apply ANOVA to identify significant factors (p<0.05) and Design of Experiments (DoE) for optimization .
  • Replication : Repeat reactions ≥3 times under controlled conditions to distinguish outliers from systemic errors .

What in vitro assays are recommended to evaluate the ADME properties of this compound derivatives?

Q. Advanced Pharmacological Focus

  • Permeability : Caco-2 cell monolayers to measure apparent permeability (Papp <1×10⁻⁶ cm/s indicates poor absorption) .
  • Metabolic Stability : Human liver microsome assays with LC-MS quantification of parent compound depletion .
  • hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risks (IC50 <1 µM signals high risk) .

How can researchers optimize reaction conditions to maximize yield in the synthesis of fluorinated analogs?

Q. Advanced Synthetic Chemistry Focus

  • Fluorination Methods : Use Selectfluor® or DAST in dichloromethane at −20°C to minimize side reactions .
  • Catalyst Screening : Compare Pd(OAc)₂ vs. CuI in Ullmann coupling for aryl-fluorine bond formation .
  • Real-Time Monitoring : Employ in-situ FTIR to track intermediate formation and adjust reaction kinetics .

What computational methods are effective in predicting the bioactivity of 2-Methoxy-1-phenylethan-1-amine derivatives?

Q. Advanced Computational Focus

  • Docking Studies : Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17); prioritize compounds with ΔG < −8 kcal/mol .
  • QSAR Modeling : Train models on IC50 data (e.g., Random Forest regression) to correlate substituent effects with activity .
  • MD Simulations : GROMACS for 100-ns trajectories to assess target-ligand stability under physiological conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-1-phenylethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Methoxy-1-phenylethan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.